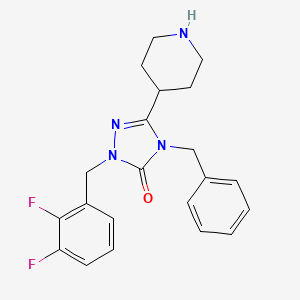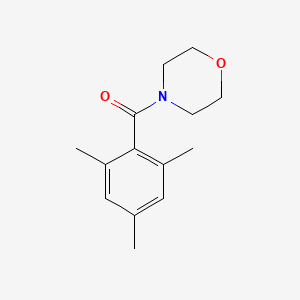![molecular formula C16H19ClFNO2 B5347763 {4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}methylamine hydrochloride](/img/structure/B5347763.png)
{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}methylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}methylamine hydrochloride, also known as FMeMDA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMeMDA is a derivative of 3,4-methylenedioxy-N-methylamphetamine (MDMA), a recreational drug commonly known as ecstasy. However, FMeMDA has been developed for scientific research purposes only and is not intended for human consumption.
作用機序
{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}methylamine hydrochloride works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are involved in regulating mood, emotions, and cognitive function. This compound also has antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain. This results in an increase in mood, energy, and cognitive function. This compound has also been shown to reduce inflammation and oxidative stress in the brain, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}methylamine hydrochloride has several advantages for lab experiments. It is a potent and selective compound that can be used to study the role of neurotransmitters in the brain. This compound is also stable and can be easily synthesized in large quantities. However, this compound has limitations as well. It is a controlled substance and requires special permits and licenses to handle and use. This compound is also not suitable for human consumption and should only be used for scientific research purposes.
将来の方向性
There are several future directions for research on {4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}methylamine hydrochloride. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Further studies are needed to determine the optimal dosage and administration of this compound for these conditions. Another area of interest is its potential use in the treatment of depression, anxiety, and PTSD. More research is needed to understand the mechanisms of action of this compound and its effects on these conditions. Additionally, this compound could be used as a tool to study the role of neurotransmitters in the brain and their effects on behavior and cognition.
合成法
{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}methylamine hydrochloride can be synthesized through a multistep process starting from commercially available precursors. The synthesis involves the reaction of 2-fluorobenzyl bromide with 3-methoxybenzaldehyde to form an intermediate compound, which is then reacted with methylamine hydrochloride to produce this compound hydrochloride.
科学的研究の応用
{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}methylamine hydrochloride has been studied extensively in preclinical research for its potential therapeutic applications. It has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. This compound has also been studied for its potential to treat depression, anxiety, and post-traumatic stress disorder (PTSD).
特性
IUPAC Name |
1-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2.ClH/c1-18-10-12-7-8-15(16(9-12)19-2)20-11-13-5-3-4-6-14(13)17;/h3-9,18H,10-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBUYFMFVVMEHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1)OCC2=CC=CC=C2F)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,6-dimethyl-4-pyrimidinyl)-4-{[3-(4-fluorophenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5347684.png)
![N-methyl-1-[3-(4-pyridinyl)-5-isoxazolyl]-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)methanamine](/img/structure/B5347696.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenylacrylamide](/img/structure/B5347705.png)

![(4-chlorophenyl)[3-(2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B5347726.png)

![4-{[(2-methylbenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B5347733.png)
![1-{[4-bromo-3-(methylsulfonyl)phenyl]sulfonyl}-4-methylpiperazine](/img/structure/B5347738.png)
![6-methyl-2-{1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-2-pyrrolidinyl}-1H-benzimidazole](/img/structure/B5347745.png)
![dimethyl 2-[1-(2-butenoyl)-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5347750.png)
![5-(4-benzyl-1-piperazinyl)-2-[2-(3-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5347761.png)
![4-({2-methyl-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}sulfonyl)morpholine](/img/structure/B5347762.png)
![methyl 7-methyl-3-oxo-5-(2-propoxyphenyl)-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5347780.png)
![2-(1H-indol-3-yl)-1-{[2-(4-nitrophenyl)vinyl]sulfonyl}-1,2-dihydroquinoline](/img/structure/B5347783.png)